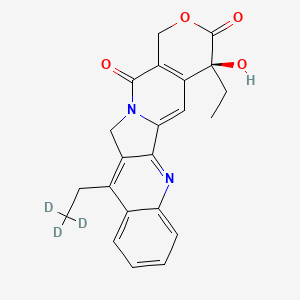

7-Ethyl-d3-camptothecin

Description

Historical Discovery and Therapeutic Relevance of the Camptothecin (B557342) Class

The story of camptothecin (CPT) began in 1966 when Dr. Monroe E. Wall and Dr. Mansukh C. Wani first isolated it from the bark of the Camptotheca acuminata tree, a plant used in traditional Chinese medicine. wikipedia.orgacs.org This discovery was a landmark event in the search for naturally occurring anticancer agents. acs.orgacs.org Initial studies revealed that CPT possessed potent antitumor activity against a variety of cancer cell lines, including those for breast, ovarian, colon, lung, and stomach cancers. wikipedia.org

The therapeutic relevance of camptothecin lies in its unique mechanism of action. It is a potent inhibitor of DNA topoisomerase I, a crucial enzyme involved in DNA replication and repair. mdpi.comrti.org By stabilizing the complex formed between topoisomerase I and DNA, camptothecin prevents the re-ligation of the DNA strand, leading to DNA damage and ultimately, apoptosis (programmed cell death) in rapidly dividing cancer cells. acs.orgrti.orgnih.gov This mode of action was a significant finding, as it presented a new target for cancer chemotherapy. acs.orgcore.ac.uk

Despite its promising anticancer activity, the clinical development of the parent compound, camptothecin, was hampered by several challenges, including poor water solubility and instability of its active lactone form at physiological pH. mdpi.comnih.gov This led to the exploration of derivatives that could overcome these limitations. wikipedia.orgnih.gov

Significance of Semisynthetic and Synthetic Camptothecin Derivatives in Oncology Research

The limitations of natural camptothecin spurred extensive research into the development of semisynthetic and synthetic derivatives to improve its therapeutic profile. mdpi.comnih.gov These efforts have been crucial in translating the potential of the camptothecin class into effective cancer therapies. mdpi.com

Key goals in creating these derivatives included:

Enhanced Water Solubility: Modifications to the camptothecin structure aimed to increase its solubility, facilitating easier formulation and administration. mdpi.comnih.govaacrjournals.org

Improved Stability: Researchers sought to stabilize the active lactone ring, which is essential for topoisomerase I inhibition. nih.gov

Increased Potency: Some modifications aimed to enhance the compound's ability to inhibit topoisomerase I and induce cancer cell death. nih.gov

Reduced Toxicity: A major focus was to develop analogues with a more favorable safety profile, minimizing off-target effects. mdpi.com

These research endeavors led to the successful development and FDA approval of several camptothecin analogues, most notably Irinotecan (B1672180) and Topotecan (B1662842) . acs.orgmdpi.comnumberanalytics.com Irinotecan, a prodrug, is converted in the body to its active metabolite, SN-38 (7-ethyl-10-hydroxycamptothecin). aacrjournals.orgbohrium.com These derivatives have become important tools in the treatment of various cancers, including colorectal, ovarian, and small-cell lung cancers. mdpi.comnumberanalytics.comnih.govnih.gov

The development of these analogues has significantly advanced oncology research by providing effective therapeutic options and furthering the understanding of topoisomerase I as a key therapeutic target. mdpi.comnih.gov Ongoing research continues to explore new derivatives with even better properties, including those designed for targeted delivery to tumor cells. mdpi.comnumberanalytics.com

Role of Deuterium-Labeled Analogues in Advanced Pharmaceutical Research

In the quest to refine and understand the behavior of drugs, isotopic labeling has emerged as a powerful tool in pharmaceutical research. musechem.comresearchgate.net Deuterium-labeled analogues, in particular, play a significant role in modern drug development. humanjournals.com

Isotopic labeling involves the replacement of one or more atoms of a molecule with their isotopes. Deuterium (B1214612) (²H or D), a stable, non-radioactive isotope of hydrogen, is of particular interest to medicinal chemists. humanjournals.comportico.org The rationale for using deuterium in drug development is primarily based on the kinetic isotope effect (KIE) . portico.orgresearchgate.net

The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). humanjournals.comresearchgate.net This increased bond strength can make the C-D bond more resistant to cleavage by metabolic enzymes, such as cytochrome P450 (CYP450). researchgate.nettandfonline.com By strategically replacing hydrogen atoms at sites of metabolism with deuterium, researchers can:

Slow down drug metabolism: This can lead to a longer drug half-life, potentially allowing for less frequent dosing and more consistent drug levels in the body. researchgate.netresearchgate.net

Improve the pharmacokinetic profile: Altering the rate of metabolism can lead to a more favorable absorption, distribution, metabolism, and excretion (ADME) profile. nih.govacs.org

Reduce the formation of toxic metabolites: In some cases, deuteration can decrease the production of harmful byproducts of drug metabolism. nih.gov

Serve as tracers in metabolic studies: Deuterium-labeled compounds are invaluable tools for studying the metabolic pathways of drugs without altering their fundamental chemical properties. musechem.comsymeres.com

This "deuterium switch" approach has been successfully applied to develop new drug candidates with improved properties. nih.gov

7-Ethyl-d3-camptothecin is a deuterium-labeled analogue of 7-Ethylcamptothecin (B193279). The "d3" designation indicates that three hydrogen atoms on the ethyl group at the 7-position have been replaced with deuterium atoms.

The specific utility of this compound in research paradigms stems from the principles of isotopic labeling:

Metabolic Pathway Elucidation: It can be used as a tool in pharmacokinetic studies to trace the metabolic fate of the 7-ethyl group of camptothecin derivatives. By using techniques like mass spectrometry, researchers can differentiate the deuterated compound and its metabolites from their non-deuterated counterparts, providing a clearer picture of how the drug is processed in the body. researchgate.netnih.gov

Investigation of Topoisomerase I Inhibition: Researchers can utilize this compound to study the mechanisms of cell death induced by topoisomerase I inhibition and to investigate the development of resistance to camptothecin-based therapies.

Internal Standard for Analytical Studies: Due to its distinct mass, this compound can serve as a reliable internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate measurement of 7-Ethylcamptothecin in biological samples. acs.org

In essence, this compound provides researchers with a specialized tool to dissect the intricate processes of drug metabolism and action, contributing to the development of more effective and safer cancer therapies.

Structure

3D Structure

Properties

IUPAC Name |

(19S)-19-ethyl-19-hydroxy-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4/c1-3-12-13-7-5-6-8-17(13)23-19-14(12)10-24-18(19)9-16-15(20(24)25)11-28-21(26)22(16,27)4-2/h5-9,27H,3-4,10-11H2,1-2H3/t22-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQKIWCVEPUPIL-MVTYLIICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=CC=CC=C51 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=CC=CC=C51 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Modifications of Camptothecin Analogues

Synthetic Approaches to 7-Ethylcamptothecin (B193279) and Related Intermediates

The synthesis of 7-ethylcamptothecin, a key analogue and precursor, can be broadly categorized into semi-synthetic and total synthesis approaches. Both methodologies have been pivotal in the production and diversification of camptothecin-based compounds.

Semi-synthetic Pathways from Natural Camptothecin (B557342) Precursors

Semi-synthesis, which utilizes naturally occurring camptothecin as a starting material, is a common approach due to the complex structure of the pentacyclic ring system. google.com A key transformation in this pathway is the introduction of the ethyl group at the C7 position. One documented method involves a Minisci reaction, which is a radical substitution reaction. researchgate.net

A specific example of a semi-synthetic route to 7-ethylcamptothecin involves reacting camptothecin with propionaldehyde (B47417) in the presence of ferrous sulfate (B86663) (FeSO₄·7H₂O) and hydrogen peroxide in a mixture of water, glacial acetic acid, and sulfuric acid. google.com This reaction, conducted at low temperatures (0-5 °C), yields 7-ethylcamptothecin with reported yields and purities reaching up to 80% and 90% respectively, without the need for column chromatography. google.com

Another approach involves the Claisen rearrangement of 10-allyloxy-7-ethylcamptothecin to synthesize 7-ethyl-9-alkyl derivatives of camptothecin. researchgate.netnih.gov These semi-synthetic routes offer a more direct path to 7-ethylcamptothecin and its derivatives by leveraging the pre-existing complex scaffold of the natural product.

Total Synthesis Strategies for Active Metabolites

While semi-synthesis is prevalent, total synthesis offers the advantage of creating analogues with modifications that are not easily accessible from the natural product. The total synthesis of SN-38 (7-ethyl-10-hydroxycamptothecin), the active metabolite of irinotecan (B1672180), has been a significant achievement in this field. researchgate.netresearchgate.netacs.org

One notable total synthesis of SN-38 was achieved in 12 steps from simple, commercially available starting materials. researchgate.net Key steps in this synthesis include:

An iron(III) chloride-catalyzed Friedländer condensation to construct the AB ring system. researchgate.net

A vinylogous Mukaiyama reaction for the functionalization of the C ring. researchgate.net

An intramolecular oxa-Diels-Alder reaction to efficiently form the D and E rings in a single step. researchgate.net

Sharpless asymmetric dihydroxylation and an iodine-based hemiacetal oxidation to establish the correct stereochemistry. researchgate.net

Preparation of Deuterium-Labeled Camptothecin Analogues

Deuterium-labeled compounds, such as 7-Ethyl-d3-camptothecin, are invaluable tools in pharmaceutical research, particularly for studying drug metabolism and pharmacokinetics. medchemexpress.commedchemexpress.comglpbio.com The strategic incorporation of deuterium (B1214612) can alter the metabolic profile of a drug, potentially leading to improved therapeutic properties. medchemexpress.com

Deuterium Incorporation Techniques

The synthesis of deuterium-labeled camptothecin analogues involves the introduction of deuterium atoms at specific positions within the molecule. This can be achieved through various methods, including the use of deuterated reagents during key synthetic steps. smolecule.com

For instance, the synthesis of deuterated amines, which can be precursors to camptothecin analogues, can be achieved with high levels of deuterium incorporation. rsc.org General methods for the selective incorporation of deuterium often lack generality and selectivity, especially in nitrogen-containing series. rsc.org However, new methods are being developed for the regio- and stereoselective synthesis of deuterated building blocks. nih.gov

One approach for deuterium incorporation is through H-D exchange reactions. For example, a palladium/carbon-aluminum-D₂O system can facilitate selective H-D exchange reactions under microwave irradiation. mdpi.com Another technique involves the use of NaBD₄ for deuteride (B1239839) addition to create deuterated isotopologues. nih.gov The synthesis of this compound specifically involves modifying existing camptothecin derivatives to introduce both the ethyl group and the deuterium atoms through established organic reactions. smolecule.com

Purity and Isotopic Enrichment Considerations

Ensuring the purity and high isotopic enrichment of the final deuterated compound is critical for its intended use. The purity of compounds like this compound is often confirmed by analytical techniques such as HPLC-MS. escholarship.org High isotopic enrichment is crucial to minimize interference from the non-deuterated analogue in analytical studies. The goal is to achieve high levels of deuterium incorporation at specific target sites with minimal isotopic impurities from over-, under-, or mis-deuteration. nih.gov For example, a method for the synthesis of highly deuterated drug molecules reported achieving excellent deuterium incorporation (up to >99%). researchgate.net

Design and Synthesis of Prodrugs and Conjugates of 7-Ethyl-10-hydroxycamptothecin (B187591) (SN-38)

SN-38 is a highly potent anticancer agent, but its clinical utility is limited by poor solubility. nih.gov To overcome this, various prodrug and conjugate strategies have been developed to improve its delivery and therapeutic index. nih.govnih.gov

A common approach is to modify the hydroxyl groups at the C10 and/or C20 positions of SN-38. nih.govacs.org For example, a series of lipophilic prodrugs were synthesized by esterifying SN-38 with fatty acids, which significantly increased their solubility in lipid excipients. nih.govacs.org These prodrugs were designed to be stable in gastric fluid but hydrolyze in the intestine to release the active SN-38. nih.govacs.org

Another strategy involves creating conjugates of SN-38 with targeting moieties or polymers. Bifunctional derivatives of SN-38 have been prepared for antibody-based targeted therapy. nih.govnih.gov These derivatives often incorporate spacers like polyethylene (B3416737) glycol (PEG) to enhance aqueous solubility and a linker for conjugation to antibodies. nih.govnih.gov Click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition, is a versatile tool used in these syntheses. nih.govnih.govmdpi.com

Furthermore, prodrugs have been designed where amino acids or dipeptides are conjugated to the 10-hydroxyl group of SN-38 via a carbamate (B1207046) linkage. mdpi.com These prodrugs demonstrated pH-dependent stability, being stable under acidic conditions but rapidly converting to SN-38 in pH 7.4 buffer or human plasma. mdpi.com Other innovative approaches include albumin-binding prodrugs that are cleaved by cathepsin B, an enzyme often overexpressed in tumors. nih.gov

Table 1: Synthetic Approaches to 7-Ethylcamptothecin and SN-38

| Approach | Starting Material | Key Reactions | Product | Reference(s) |

|---|---|---|---|---|

| Semi-synthesis | Camptothecin | Radical substitution (Minisci reaction) with propionaldehyde | 7-Ethylcamptothecin | google.comresearchgate.net |

| Semi-synthesis | 10-allyloxy-7-ethylcamptothecin | Claisen rearrangement | 7-ethyl-9-alkyl derivatives of camptothecin | researchgate.netnih.gov |

| Total Synthesis | Simple commercially available materials | Friedländer condensation, vinylogous Mukaiyama reaction, oxa-Diels-Alder reaction | SN-38 | researchgate.net |

| Total Synthesis | 2-amino-5-hydroxypropiophenone, (S)-trione | Friedlander condensation | SN-38 | tandfonline.com |

Table 2: Examples of SN-38 Prodrugs and Conjugates

| Prodrug/Conjugate Type | Linkage/Modification | Design Rationale | Reference(s) |

|---|---|---|---|

| Lipophilic Prodrugs | Esterification with fatty acids at C10 and/or C20 | Improve solubility in lipid excipients for oral delivery | nih.govacs.org |

| Antibody Conjugates | Polyethylene glycol spacer, maleimide (B117702) group for conjugation | Targeted cancer therapy | nih.govnih.gov |

| Amino Acid/Dipeptide Prodrugs | Carbamate linkage at C10-hydroxyl | pH-dependent release of SN-38 | mdpi.com |

| Albumin-Binding Prodrugs | Cathepsin B cleavable linker | Tumor-specific release of SN-38 | nih.gov |

| Biotin (B1667282) Conjugates | Ester bond, click chemistry | Tumor-targeting via biotin receptors | mdpi.com |

Amino Acid and Dipeptide Conjugation Strategies

Conjugating amino acids or dipeptides to the camptothecin backbone is a strategy employed to improve its therapeutic profile. These prodrugs are often designed to be stable in aqueous solutions but are converted to the active drug form within the body.

Research has focused on attaching amino acids or dipeptides to the 10-hydroxyl group of 7-ethyl-10-hydroxycamptothecin (SN-38) using a carbamate linker. mdpi.com This approach can yield prodrugs that are stable at acidic pH but rapidly release the active SN-38 in pH 7.4 buffer or human plasma. mdpi.com Studies have shown that dipeptide derivatives can exhibit greater antitumor activities compared to their single amino acid counterparts. mdpi.com For instance, certain dipeptide prodrugs of SN-38 demonstrated IC₅₀ values against HeLa cells that were approximately 1000-fold more potent than irinotecan, a clinically used prodrug of SN-38. mdpi.com

Amino acids have also been utilized as linkers in the design of co-prodrugs, where two different therapeutic agents are joined together. In one study, novel co-prodrugs of SN-38 and the histone deacetylase inhibitor vorinostat (B1683920) (SAHA) were synthesized using amino acid linkers of varying lengths, including glycine, alanine, aminobutyric acid, and 6-aminocaproic acid. acs.orgnih.gov The rate of hydrolysis to release the two active drugs was found to be dependent on the length of the amino acid chain, with the rate increasing as the chain length decreased. acs.orgnih.gov

The selection of the amino acid can significantly influence the properties of the resulting conjugate. For example, conjugating positively charged amino acids like lysine (B10760008) and arginine to camptothecin can improve water solubility and facilitate the self-assembly of the prodrugs into nanoparticles, which can enhance tumor penetration. nih.gov

Table 1: In Vitro Antitumor Activity of SN-38 Amino Acid and Dipeptide Prodrugs Data sourced from MDPI mdpi.com

| Compound | Linker Moiety | HeLa IC₅₀ (nM) | SGC-7901 IC₅₀ (nM) |

|---|---|---|---|

| Irinotecan | - | 3100 ± 150 | 1600 ± 80 |

| 5e | L-Alanine | 4.6 ± 0.2 | 48 ± 3 |

| 5h | L-Phenylalanine | 3.2 ± 0.1 | 51 ± 2 |

| 7c | Glycyl-L-Leucine | 2.5 ± 0.1 | 38 ± 2 |

| 7d | Glycyl-L-Isoleucine | 2.7 ± 0.1 | 41 ± 3 |

| 7f | Glycyl-L-Phenylalanine | 3.1 ± 0.2 | 45 ± 2 |

Glycosylation for Targeted Delivery Research

Glycosylation, the attachment of sugar moieties to the camptothecin structure, is a key strategy for targeted drug delivery. This approach leverages the fact that many cancer cells overexpress glucose transporters to meet their high metabolic demands. By creating glucose-camptothecin conjugates, the drug can be selectively taken up by cancer cells. frontiersin.org

Research has demonstrated the synthesis of 7-ethyl-10-hydroxycamptothecin-glucose conjugates (Glu-SN38) designed to target these glucose transporters. frontiersin.org These conjugates can show high potency and selectivity against specific cancer cell lines. For example, one such conjugate, identified as compound 5b in a study, exhibited significant potency and selectivity against the human colorectal cancer cell line HCT116 both in vitro and in vivo. frontiersin.org

The synthesis of these glycosides can be achieved by reacting the phenolic hydroxyl group of 7-ethyl-10-hydroxycamptothecin with acetylated alpha-bromosugars, followed by a deprotection step. nih.gov This method produces water-soluble derivatives while keeping the essential lactone ring intact. nih.gov Further modifications can include the introduction of linkers at various positions on the camptothecin molecule to allow for glycosylation. google.com

Table 2: Antiproliferative Activity of SN-38-Glucose Conjugates Data sourced from Frontiers in Chemistry frontiersin.org

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| SN-38 | HCT116 | 0.003 ± 0.001 |

| 5a | HCT116 | 0.016 ± 0.003 |

| 5b | HCT116 | 0.009 ± 0.001 |

| 5c | HCT116 | 0.011 ± 0.002 |

Polymer and Cyclodextrin-Based Nanoconjugates

Conjugating this compound analogues to polymers and cyclodextrins to form nanoconjugates is a well-established method to overcome poor aqueous solubility and enhance drug delivery. These nanoplatforms can improve circulation time and allow for passive targeting of tumors through the enhanced permeability and retention (EPR) effect. google.com

Cyclodextrin-containing polymers (CDPs) are a notable class of materials used for this purpose. These linear polymers are typically composed of difunctionalized β-cyclodextrin and polyethylene glycol (PEG). nih.gov The resulting structure is highly water-soluble and can be conjugated with drug molecules via various linkers. nih.gov Studies have shown that conjugating camptothecin to these polymers can increase its solubility by more than three orders of magnitude. illinois.edu The release of the drug from these conjugates can be triggered by enzymatic cleavage of the linker, with release rates in plasma being significantly faster than through simple hydrolysis. illinois.edu

Other polymeric systems include poly(amidoamine) (PAMAM) dendrimers, which have been explored for the delivery of SN-38. nih.gov These complexes are designed to be stable at physiological pH (7.4) but release the drug in the more acidic environment characteristic of endosomes (pH 5.0). nih.gov Additionally, direct conjugation of SN-38 to polymers via its hydroxyl groups has been used to create prodrugs that self-assemble into nanoparticles, typically in the 20-50 nm range, which is ideal for tumor accumulation. google.com

Heterodimeric Prodrug Design

Heterodimeric prodrug design involves covalently linking two different drug molecules to create a single chemical entity. This strategy aims to deliver a combination therapy to the target site, potentially achieving synergistic effects and overcoming drug resistance.

A prominent example involves the creation of heterodimeric conjugates of 7-ethyl-10-hydroxycamptothecin (SN38) and a taxane (B156437) (e.g., docetaxel). nih.govnih.gov Both SN38 and taxanes are rich in aromatic structures, which facilitates intermolecular π-π stacking. nih.govnih.gov This interaction helps stabilize the formation of nanoparticles when the heterodimeric prodrug is blended with a lipid carrier, enabling an exceptionally high drug loading capacity (approaching 92%) and prolonged drug retention within the nanoparticle core. nih.govnih.gov

Another approach combines SN38 with the histone deacetylase inhibitor vorinostat (SAHA), linked by an amino acid spacer. acs.orgnih.gov The stability and release kinetics of these co-prodrugs were found to be critically dependent on the length of the amino acid linker. nih.gov Shorter linkers, such as glycine, led to a faster release of both active drugs. acs.org

A different heterodimeric prodrug was constructed by linking SN38 and capsaicin (B1668287) with a succinic acid linker. ingentaconnect.com This design created a hydrophobic conjugate that could be formulated into a self-emulsifying drug delivery system (SEDDS) for potential oral administration. The system was stable in acidic conditions but released both drugs in the neutral pH of the small intestine. ingentaconnect.com This approach highlights the versatility of heterodimeric prodrug design in tailoring drug delivery for specific administration routes.

Table 3: Effect of Amino Acid Linker on Hydrolysis of SN38-SAHA Co-prodrugs Data based on findings from ACS Omega acs.orgnih.gov

| Co-prodrug Linker | Carbon Chain Length of Linker | Hydrolytic Reconversion Rate |

|---|---|---|

| Glycine | Shortest | Highest |

| Alanine | Short | High |

| Aminobutyric acid | Medium | Moderate |

| 6-Aminocaproic acid | Longest | Lowest |

Molecular Mechanisms of Action of Camptothecin Derivatives

DNA Topoisomerase I Inhibition

The primary mechanism of action for camptothecin (B557342) and its derivatives, including 7-Ethyl-d3-camptothecin, is the inhibition of DNA topoisomerase I (Top1). iiarjournals.orgiiarjournals.orgdrugbank.com Top1 is a vital nuclear enzyme responsible for relaxing the torsional strain in DNA that arises during fundamental cellular processes like replication and transcription. patsnap.comwikipedia.orgiomcworld.com It achieves this by creating transient single-strand breaks in the DNA, allowing the intact strand to pass through, and then resealing the break. patsnap.comnih.gov

Inhibition of DNA Re-ligation and Subsequent DNA Damage

The stabilization of the cleavable complex by camptothecin derivatives is the critical event that initiates a cascade of DNA damage. iiarjournals.orgpatsnap.comtandfonline.com The trapped Top1 becomes a roadblock on the DNA strand. During the S-phase of the cell cycle, when DNA replication is active, the advancing replication fork collides with this stalled ternary complex. iiarjournals.orgpatsnap.comnih.gov This collision leads to the conversion of the single-strand breaks into more lethal, irreversible double-strand DNA breaks. patsnap.comresearchgate.net These double-strand breaks are difficult for the cell to repair and can trigger apoptotic cell death. patsnap.comaacrjournals.org

Cell Cycle Specificity of Cytotoxicity

The cytotoxicity of camptothecin derivatives is highly specific to the S-phase of the cell cycle. iiarjournals.orgiiarjournals.orgnih.govresearchgate.net This is because the conversion of the stabilized single-strand breaks into lethal double-strand breaks is dependent on the progression of the DNA replication machinery. patsnap.comcancernetwork.comnih.gov Cells in other phases of the cell cycle are less sensitive to the effects of these drugs. nih.gov The collision between the replication fork and the drug-stabilized Top1-DNA complex ultimately leads to cell cycle arrest, typically in the G2 phase, and subsequent apoptosis. cancernetwork.comnih.gov

Cellular Signaling Pathways Modulated by Topoisomerase I Poisons

Beyond the direct consequences of DNA damage, Topoisomerase I poisons like camptothecin derivatives also modulate various cellular signaling pathways, further contributing to their cytotoxic effects. researchgate.net

Induction of Reactive Oxygen Species (ROS)

Treatment with Topoisomerase I inhibitors, such as irinotecan (B1672180) (a prodrug of a hydroxylated 7-ethyl-camptothecin derivative), has been shown to induce oxidative stress through the generation of reactive oxygen species (ROS). tandfonline.comresearchgate.netnih.govnih.gov This increase in ROS can be a consequence of drug metabolism or the cellular response to toxicity and cell death pathways. nih.gov The accumulation of ROS can further exacerbate DNA damage, creating a feedback loop that enhances the drug's efficacy. nih.govaacrjournals.org Some studies suggest that the cytotoxicity of certain topoisomerase poisons is mediated by lipid peroxidation products that arise from this oxidative stress. nih.govaacrjournals.orgresearchgate.net

Activation of MAPK Signaling Cascades (e.g., JNK, p38)

The cellular stress induced by Topoisomerase I poisons, including the generation of ROS and DNA damage, leads to the activation of mitogen-activated protein kinase (MAPK) signaling cascades. researchgate.net Specifically, the JNK (c-Jun N-terminal kinase) and p38 MAPK pathways are often activated in response to treatment with these agents. tandfonline.comresearchgate.net Activation of these pathways can have pleiotropic effects, including the regulation of apoptosis and cell cycle checkpoints. aacrjournals.orgrupress.org For instance, irinotecan has been shown to activate JNK and p38-MAPK pathways through a ROS-dependent mechanism. tandfonline.comresearchgate.net

Autophagic Responses to Camptothecin Analogues

The cellular response to the DNA damage induced by camptothecin analogues frequently involves the activation of autophagy, a catabolic process where cellular components are degraded and recycled. mdpi.comfrontiersin.org DNA-damaging agents, including camptothecin and its derivatives like irinotecan and topotecan (B1662842), have been shown to stimulate autophagy in various cancer cell lines. mdpi.comaacrjournals.org However, the role of this autophagic response is complex and appears to be context-dependent.

In many instances, autophagy acts as a cytoprotective or pro-survival mechanism. mdpi.com For example, in response to treatment with the camptothecin analogue hydroxycamptothecin (HCPT), autophagy can function as a survival mechanism for cancer cells. spandidos-publications.com Studies have shown that inhibiting this autophagic response can enhance the cytotoxic effects of the drug, suggesting that the cell initiates autophagy to mitigate stress and survive the drug-induced damage. frontiersin.orgspandidos-publications.com This protective role has been observed in colorectal and non-small cell lung cancer cells, where blocking autophagy increased the efficacy of camptothecin treatment. tandfonline.com

Conversely, some evidence suggests that autophagy can contribute to or result in cell death, a process sometimes termed autophagic cell death. spandidos-publications.com The specific outcome—survival or death—can be influenced by factors such as the specific drug, the cell type, and the status of key regulatory proteins like p53. tandfonline.com

The induction of autophagy by camptothecins can be triggered by several signaling pathways. The generation of reactive oxygen species (ROS) following drug treatment is one known initiator, which can activate pathways such as the JNK and p38-MAPK cascades. tandfonline.com Another identified mechanism involves the inhibition of neddylation, which leads to the modulation of the AMPK/mTOR/ULK1 axis, ultimately promoting a protective autophagic response. frontiersin.org In MCF-7 breast cancer cells, camptothecin stimulates both autophagy and apoptosis, but inhibiting the autophagic response was found to accelerate the apoptotic process. aacrjournals.org

Molecular Determinants of Sensitivity and Resistance

The clinical efficacy of camptothecin derivatives is often limited by the development of cellular resistance. This resistance can arise from a variety of molecular changes that either alter the drug's target, reduce its intracellular concentration, or modify the cellular response to the DNA damage it causes.

Topoisomerase I Expression and Catalytic Activity

The level and activity of Topoisomerase I (Top1), the sole molecular target of camptothecins, are critical determinants of cellular sensitivity. gibsononcology.com Generally, cells with higher levels of Top1 activity are more sensitive to the cytotoxic effects of these drugs. plos.org

Several factors can modulate Top1 activity and thereby influence drug sensitivity:

Expression Levels : A primary mechanism of acquired resistance involves a reduction in the expression of the Top1 protein and its corresponding mRNA. aacrjournals.orgnih.gov Lower levels of the target enzyme mean that fewer drug-stabilized cleavable complexes can be formed, leading to reduced DNA damage.

Post-Translational Modifications : The catalytic activity of Top1 is regulated by modifications such as phosphorylation. Hyperphosphorylation of Top1 by the kinase CK2 at serine 506 has been shown to enhance the enzyme's binding to DNA and increase its relaxation activity. plos.org This leads to increased cellular sensitivity to camptothecin. plos.org Conversely, dephosphorylation can eliminate the enzyme's activity. oncotarget.com

Protein Degradation : The cell can mark Top1 for degradation via the ubiquitin-proteasome pathway, and the rate of this degradation is linked to camptothecin resistance. oncotarget.com Rapid degradation of the enzyme, particularly after it has been trapped in the cleavable complex, is a cellular response to the drug-induced damage.

Genetic Mutations Affecting Topoisomerase I

Mutations within the TOP1 gene are a well-established mechanism of resistance to camptothecin and its analogues. pnas.orgnih.gov These mutations typically occur in regions of the enzyme that are crucial for its interaction with DNA or the drug itself, leading to a Top1 enzyme that is less susceptible to inhibition by camptothecin. nih.govnih.gov

These mutations can confer resistance by:

Reducing the affinity of the drug for the Top1-DNA covalent complex. nih.gov

Altering the flexibility or conformation of the enzyme, which may prevent the drug from effectively trapping the cleavable complex. nih.gov

Increasing the rate of DNA re-ligation, even in the presence of the drug.

The following table details several identified mutations in human Top1 and their impact on camptothecin sensitivity.

| Mutation | Location | Effect on Sensitivity | Reference |

| F361S | Core Subdomain I | Confers resistance by altering drug binding. | nih.gov |

| E418K | Core Subdomain II | Results in camptothecin resistance. | aacrjournals.orgnih.gov |

| L617I | Core Subdomain III | Found in highly resistant cells; reduces formation of DNA cleavage complexes. | nih.gov |

| R621H | Core Subdomain III | Found in moderately resistant cells; reduces formation of DNA cleavage complexes. | nih.gov |

| G717V | Linker Domain | Confers a high degree of resistance. | nih.gov |

| E710G | Linker Domain | Found in moderately resistant cells; thought to alter linker flexibility. | nih.gov |

| N722S | C-terminal Domain | Confers resistance by eliminating a water-mediated contact with the drug. | pnas.orgnih.gov |

| T729I | C-terminal Domain | Contributes to a high degree of resistance when combined with G717V. | nih.gov |

ATP-Binding Cassette (ABC) Transporter Involvement

A major mechanism of multidrug resistance involves the overexpression of ATP-Binding Cassette (ABC) transporters. dovepress.com These membrane proteins function as energy-dependent efflux pumps, actively removing a wide range of substances, including anticancer drugs, from the cell. aacrjournals.org This reduces the intracellular drug concentration, thereby diminishing its cytotoxic effect. aacrjournals.org

Several ABC transporters have been implicated in resistance to camptothecin derivatives:

ABCG2 (BCRP/MXR) : This transporter is a primary cause of resistance to many camptothecin analogues, including topotecan and SN-38 (7-ethyl-10-hydroxycamptothecin), the active metabolite of irinotecan. dovepress.comaacrjournals.org Overexpression of ABCG2 is associated with high levels of resistance and reduced intracellular drug accumulation. dovepress.comaacrjournals.org

ABCB1 (P-glycoprotein/MDR1) : While prominently associated with resistance to other classes of chemotherapy, ABCB1 can also contribute to camptothecin resistance. oup.com

ABCC1 (MRP1) : This transporter has also been linked to drug resistance in cancer. oup.com

The following table summarizes the involvement of key ABC transporters in resistance to camptothecin analogues.

| Transporter | Alias | Key Camptothecin Substrates | Reference |

| ABCG2 | BCRP, MXR | Topotecan, SN-38, Irinotecan, Mitoxantrone | dovepress.comaacrjournals.org |

| ABCB1 | P-gp, MDR1 | Camptothecin | oup.com |

| ABCC1 | MRP1 | Camptothecin | oup.com |

Novel Mechanisms Independent of Topoisomerase I

While alterations in Top1 are a direct mechanism of resistance, other cellular pathways that respond to the consequences of Top1 inhibition also play a crucial role.

DNA Damage Response (DDR) and Repair : Since camptothecins kill cells by creating DNA lesions, the cell's capacity to repair this damage is a key determinant of survival. iiarjournals.org Alterations in DNA repair pathways, such as homologous recombination (HR) and non-homologous end joining (NHEJ), can modulate sensitivity to these drugs. For instance, cells deficient in certain NHEJ proteins have shown resistance to camptothecin. iiarjournals.org

Apoptotic Signaling : The ultimate fate of a cell after drug-induced damage often depends on the balance between pro-apoptotic and anti-apoptotic signals. Upregulation of anti-apoptotic factors, such as NF-κB, can promote cell survival and contribute to resistance by counteracting the cell death signals initiated by DNA damage. iiarjournals.org

Chromatin Modifications : The structure of chromatin can influence drug sensitivity. Research has shown that histone deacetylation, particularly of histone H4 at lysine (B10760008) 16 (H4 K16) by SIR proteins, drives sensitivity to camptothecin in yeast cells. embopress.org Inactivation of this pathway can suppress sensitivity, suggesting that chromatin state is a determinant of response. embopress.org

Drug Metabolism : The biotransformation of camptothecin derivatives can affect their activity. Glucuronidation, a process where a glucuronic acid moiety is attached to the drug, can inactivate camptothecins like SN-38 and facilitate their efflux from the cell. aacrjournals.org This metabolic detoxification can contribute to both intrinsic and acquired drug resistance.

Novel Drug Targets : Some research suggests that certain camptothecin analogues may have mechanisms of action that are not solely dependent on Top1. For example, the novel derivative FL118 has shown exceptional antitumor activity and can overcome resistance to traditional camptothecins, with its efficacy appearing to be independent of Top1 expression levels in some models. nih.gov This raises the possibility of additional molecular targets for this class of compounds. nih.gov

Preclinical Pharmacological Investigations of Camptothecin Analogues

In Vitro Efficacy Studies

In vitro studies provide the initial assessment of a compound's anticancer potential. These studies evaluate the direct effects of the drug on cancer cells grown in a controlled laboratory setting.

The cytotoxic activity of camptothecin (B557342) analogues is a primary indicator of their potential as anticancer agents. Studies have shown that the introduction of an ethyl group at the 7-position of camptothecin can increase its cytotoxicity. 7-Ethylcamptothecin (B193279) has demonstrated cytotoxic effects against various cancer cell lines. For instance, it is cytotoxic to both SN-38-sensitive ADJ/PC6 cells and SN-38-resistant PC6/SN2-5H2 cells, with IC50 values of 0.85 nM and 2.98 nM, respectively. caymanchem.com The deuterated analogue, 7-Ethyl-d3-camptothecin, is expected to exhibit similar or potentially enhanced cytotoxic properties due to the kinetic isotope effect, which can influence metabolic stability.

A series of new camptothecin derivatives, including those with a 7-ethyl group, were tested for cytotoxicity against human tumor cell lines Bel7402 and HCT116, showing good potency. nih.gov The active metabolite of irinotecan (B1672180), SN-38 (7-ethyl-10-hydroxycamptothecin), also demonstrates significant cytotoxicity. In combination with Gefitinib, SN-38 showed schedule- and concentration-dependent cytotoxicity in HT-29 and LoVo human colon cancer cell lines. nih.gov The IC50 values for SN-38 after a 1-day exposure were 0.5 µM for HT-29 and 0.31 µM for LoVo cells. nih.gov

Table 1: Cytotoxicity of 7-Ethylcamptothecin and Related Compounds in Various Cancer Cell Lines

| Compound | Cell Line | IC50 Value |

|---|---|---|

| 7-Ethylcamptothecin | ADJ/PC6 (SN-38-sensitive) | 0.85 nM |

| 7-Ethylcamptothecin | PC6/SN2-5H2 (SN-38-resistant) | 2.98 nM |

| SN-38 | HT-29 (Human colon cancer) | 0.5 µM (1-day exposure) |

| SN-38 | LoVo (Human colon cancer) | 0.31 µM (1-day exposure) |

| SN-38 | HT-29 (colorectal adenocarcinoma) | 8.8 nM |

This table is interactive. Click on the headers to sort the data.

The primary mechanism of action for camptothecin and its analogues is the inhibition of topoisomerase I, an enzyme essential for DNA replication and repair. smolecule.com This inhibition leads to the stabilization of the topoisomerase I-DNA covalent complex, preventing the re-ligation of DNA strands and causing DNA damage, including single-strand breaks. smolecule.comacs.org The active metabolite of irinotecan, SN-38 (7-ethyl-10-hydroxycamptothecin), has been shown to induce topoisomerase I-dependent DNA cleavage in cell-free assays at concentrations of 0.1, 1, and 10 µM. caymanchem.com Furthermore, at a concentration of 200 nM, SN-38 induces DNA single-strand breaks in HT-29 colorectal adenocarcinoma cells. caymanchem.com The deuterated form, this compound, is expected to function through the same mechanism of topoisomerase I inhibition, leading to DNA damage and subsequent cell death. smolecule.com

By inducing DNA damage, camptothecin analogues effectively inhibit DNA synthesis, a critical process for rapidly dividing cancer cells. smolecule.com This inhibition of DNA synthesis ultimately leads to a halt in cell proliferation and can trigger apoptosis (programmed cell death). medchemexpress.com SN-38, a related 7-ethyl camptothecin derivative, has been shown to have strong, time-dependent inhibitory activity against DNA synthesis in P388 cells. acs.org The inhibition of DNA synthesis is a key component of the anticancer activity of these compounds. medchemexpress.com

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP/ABCG2). nih.gov Some camptothecin analogues, such as irinotecan and topotecan (B1662842), are substrates for these efflux pumps, leading to reduced intracellular drug concentrations and diminished efficacy. nih.gov However, certain structural modifications to the camptothecin core can circumvent this resistance. For example, the novel camptothecin derivative FL118, which is not a substrate for P-gp or BCRP, can overcome drug resistance caused by these efflux proteins. nih.govnih.gov While specific data on this compound's interaction with MDR mechanisms is limited, research on related analogues suggests that modifications at the 7-position can influence their susceptibility to efflux pumps. d-nb.info For instance, a study on FL118 analogues with substitutions at the 7-position found that less polar groups did not significantly alter potency in an irinotecan-resistant cell line, whereas more polar groups led to a decrease in potency that was partially dependent on ABCG2. d-nb.info

Modulation of Multidrug Resistance Mechanisms

In Vivo Antitumor Activity in Preclinical Models

In vivo studies in animal models are essential for evaluating the therapeutic potential of a drug in a whole-organism setting. 7-Ethylcamptothecin, the non-deuterated parent compound of this compound, has shown significant antitumor activity in various murine tumor models. caymanchem.com It has been shown to increase the survival of mice in Ehrlich, MM46, Meth A, L1210, P388, and B16/F10 ascites tumor models. caymanchem.com Similarly, the water-soluble derivative irinotecan (CPT-11) has demonstrated a broad spectrum of antitumor activity against several murine tumors, including S180, Meth A fibrosarcoma, Lewis lung carcinoma, Ehrlich carcinoma, MH134 hepatoma, and L1210 and P388 leukemias, often leading to cures. nih.gov Another derivative, ZBH-01, exhibited superior antitumor activity against colon cancer cells compared to CPT-11 and SN-38 in both in vitro and in vivo models. researchgate.net These findings in related camptothecin analogues underscore the potential for this compound to exhibit potent antitumor effects in preclinical models. The deuteration in this compound may alter its pharmacokinetic profile, potentially leading to improved in vivo efficacy.

Efficacy in Human Tumor Xenograft Models

The antitumor activity of camptothecin analogues has been extensively evaluated in human tumor xenograft models, which involve implanting human tumors into immunodeficient mice. These studies have demonstrated significant efficacy across a range of cancer types.

The topoisomerase I inhibitor irinotecan (CPT-11) has been assessed against a panel of human tumors derived from both adult and pediatric cancers. nih.gov In studies targeting advanced-stage colon adenocarcinomas, a typically chemoresistant type of cancer, CPT-11 induced complete or partial regressions, defined as a tumor volume reduction of 50% or more, in five out of eight distinct tumor lines. nih.gov In two other colon adenocarcinoma models, the therapy led to significant inhibition of tumor growth. nih.gov

The compound showed particularly high efficacy against pediatric rhabdomyosarcoma xenografts. In models derived from previously untreated patients, CPT-11 caused complete regression in five of the six lines tested. nih.gov Other novel camptothecin derivatives have also shown promise. For instance, a new prodrug of SN-38, compound 5e, demonstrated a tumor growth inhibition of 51% in a human colon adenocarcinoma (SW1116) xenograft model, an activity level comparable to that of CPT-11. mdpi.com Furthermore, CKD-602, another water-soluble camptothecin analog, has shown antitumor activity in a broad spectrum of human tumor xenografts, including ovarian, lung, colon, and mammary carcinomas. iiarjournals.org

Table 1: Efficacy of Camptothecin Analogues in Human Tumor Xenograft Models

| Compound | Tumor Model | Key Efficacy Finding | Source |

|---|---|---|---|

| CPT-11 (Irinotecan) | Colon Adenocarcinoma (8 lines) | Complete or partial regression (≥50% volume reduction) in 5 of 8 lines. | nih.gov |

| CPT-11 (Irinotecan) | Rhabdomyosarcoma (6 lines) | Complete regression in 5 of 6 lines. | nih.gov |

| Compound 5e (SN-38 Prodrug) | Colon Adenocarcinoma (SW1116) | 51% tumor growth inhibition, comparable to CPT-11. | mdpi.com |

| CKD-602 | Ovarian, Lung, Colon, Mammary Carcinoma | Demonstrated broad-spectrum antitumor activity. | iiarjournals.org |

Activity in Murine Tumor Systems

The effectiveness of 7-Ethylcamptothecin and its derivatives has also been confirmed in various murine tumor models. An early comparative study demonstrated that 7-ethylcamptothecin (ECPT) was more effective against murine leukemia than the parent compound, camptothecin (CPT). nih.gov Intraperitoneal administration of ECPT resulted in a maximum treated/control survival value of 325%, compared to 232% for CPT. nih.gov

The water-soluble derivative CPT-11 has shown significant antitumor activity against a wide array of experimental murine tumors. nih.gov The compound was found to be highly effective against tumors in both ascites and solid forms. nih.gov Susceptible murine tumors included L1210 and P388 leukemia, S180 sarcoma, Meth A fibrosarcoma, Lewis lung carcinoma, Ehrlich carcinoma, and MH134 hepatoma. nih.gov In many cases, treatment with CPT-11 led to probable cures of these tumors. nih.gov Further studies with 7-ethyl camptothecin (SN-22) confirmed its ability to increase survival in mice bearing various ascites tumors, including Ehrlich, MM46, Meth A, L1210, P388, and B16/F10 models. caymanchem.com

Table 2: Activity of Camptothecin Analogues in Murine Tumor Systems

| Compound | Murine Tumor Model | Observed Effect | Source |

|---|---|---|---|

| 7-Ethylcamptothecin (ECPT) | Murine Leukemia | Increased survival (T/C 325%) vs. CPT (T/C 232%). | nih.gov |

| CPT-11 (Irinotecan) | L1210, P388, S180, Meth A, Lewis Lung, Ehrlich, MH134 | Significant antitumor activity, often inducing cures. | nih.gov |

| 7-Ethylcamptothecin (SN-22) | Ehrlich, MM46, Meth A, L1210, P388, B16/F10 (ascites) | Increased survival. | caymanchem.com |

Overcoming Acquired Resistance in Animal Models

A critical aspect of cancer therapy is overcoming drug resistance. Preclinical studies indicate that camptothecin analogues can be effective against tumors that have developed resistance to other chemotherapeutic agents.

In a key study, CPT-11 demonstrated a lack of cross-resistance in human tumor xenografts with acquired resistance to other drugs. nih.gov CPT-11 maintained its full activity against rhabdomyosarcoma xenografts that were selected for resistance to vincristine. nih.gov It also induced complete regressions in a tumor line selected for resistance to melphalan, a line that was also completely cross-resistant to the topoisomerase I inhibitor topotecan. nih.gov Most notably, CPT-11 was equally effective against two xenograft models selected for primary resistance to topotecan as it was against the original, sensitive parent tumor line. nih.gov This suggests a distinct mechanism of action or cellular processing that circumvents topotecan-specific resistance pathways. nih.gov

In vitro data supports this observation, showing that 7-ethyl camptothecin is cytotoxic to both SN-38-sensitive (IC50 = 0.85 nM) and SN-38-resistant (IC50 = 2.98 nM) cells, indicating a retained, albeit slightly reduced, high potency against the resistant phenotype. caymanchem.com Another novel camptothecin derivative, FL118, has also been shown to effectively overcome resistance to both irinotecan and topotecan in human tumor animal models. nih.gov

Table 3: Efficacy Against Drug-Resistant Tumor Models

| Compound | Resistant Tumor Model | Key Finding | Source |

|---|---|---|---|

| CPT-11 (Irinotecan) | Vincristine-resistant Rhabdomyosarcoma | Retained complete activity. | nih.gov |

| CPT-11 (Irinotecan) | Melphalan-resistant / Topotecan-cross-resistant Rhabdomyosarcoma | Caused complete regressions. | nih.gov |

| CPT-11 (Irinotecan) | Topotecan-resistant Rhabdomyosarcoma | Activity was not diminished compared to the sensitive parent line. | nih.gov |

| 7-Ethylcamptothecin | SN-38-resistant cells (in vitro) | Retained high cytotoxicity (IC50 of 2.98 nM vs 0.85 nM in sensitive cells). | caymanchem.com |

| FL118 | Irinotecan- and Topotecan-resistant human tumor models | Effectively overcomes resistance. | nih.gov |

Tumor Growth Inhibition and Volume Reduction

The primary measure of efficacy in preclinical solid tumor models is the ability of a compound to inhibit tumor growth and reduce tumor volume. Camptothecin analogues have demonstrated potent activity in this regard.

Treatment with CPT-11 against advanced-stage human colon adenocarcinomas resulted in partial or complete regressions, defined as a reduction in tumor volume of at least 50%, in five of eight xenograft lines. nih.gov The effect was even more pronounced in pediatric rhabdomyosarcoma xenografts, where CPT-11 caused complete regression in five of six lines tested. nih.gov

In a separate study, a novel SN-38 prodrug (compound 5e) inhibited the growth of a human colon xenograft by 51% after six days of treatment, an effect comparable to that of CPT-11. mdpi.com Similarly, a glucose-conjugate of SN-38, designated 5b, was found to remarkably inhibit the in vivo growth of HCT116 human colorectal cancer xenografts in nude mice. nih.gov These findings highlight the potent ability of this class of compounds to halt tumor progression and shrink existing tumors in preclinical settings.

Table 4: Tumor Growth Inhibition and Volume Reduction Data

| Compound | Tumor Model | Measure of Inhibition | Result | Source |

|---|---|---|---|---|

| CPT-11 (Irinotecan) | Human Colon Adenocarcinoma Xenografts | Tumor Volume Reduction | ≥50% regression in 5 of 8 lines. | nih.gov |

| CPT-11 (Irinotecan) | Human Rhabdomyosarcoma Xenografts | Tumor Volume Reduction | Complete regression in 5 of 6 lines. | nih.gov |

| Compound 5e (SN-38 Prodrug) | Human Colon Xenograft (SW1116) | Tumor Growth Inhibition | 51% inhibition at day 6. | mdpi.com |

| Compound 5b (Glu-SN38) | Human Colorectal Xenograft (HCT116) | Tumor Growth Inhibition | Remarkable inhibition of tumor growth. | nih.gov |

Metabolic Pathways and Pharmacokinetic Profiling of Camptothecin Derivatives in Preclinical Models

Biotransformation of 7-Ethyl-10-hydroxycamptothecin (B187591) (SN-38)

The biotransformation of irinotecan (B1672180) into its active form, SN-38, and the subsequent metabolism of SN-38 are complex processes involving several key enzymatic pathways. These pathways significantly influence the compound's efficacy and its eventual elimination from the body.

Glucuronidation by Uridine Diphosphate Glucuronosyltransferases (UGT1A)

The primary pathway for the detoxification and elimination of SN-38 is glucuronidation. wikipedia.orgnih.gov This process involves the conjugation of SN-38 with glucuronic acid, a reaction catalyzed by the Uridine Diphosphate Glucuronosyltransferase (UGT) 1A family of enzymes, to form an inactive metabolite known as SN-38 glucuronide (SN-38G). nih.goviiarjournals.orgpnas.orgcancernetwork.comnih.govcore.ac.uk

UGT1A1 is the principal isoenzyme responsible for this conjugation in the liver. pnas.orgcancernetwork.comcore.ac.uk Genetic variations in the UGT1A1 gene can lead to reduced enzyme activity, affecting the rate of SN-38 detoxification. wikipedia.orgnih.govpharmgkb.org In addition to the hepatic UGT1A1, other isoforms such as UGT1A7, UGT1A9, and UGT1A10 also contribute to the glucuronidation of SN-38. iiarjournals.orgnih.govnih.gov Studies have indicated that hepatic UGT1A1 and UGT1A9, along with the extrahepatic UGT1A7, are major contributors to the formation of SN-38G, while UGT1A6, UGT1A8, and UGT1A10 may play a minor role. nih.gov The expression of UGT1A1 and UGT1A10 in lung cancer cells has been shown to be correlated and to play a role in detoxifying SN-38. iiarjournals.orgnih.gov

Oxidative Metabolism and Metabolite Identification

Besides activation to SN-38, irinotecan can undergo oxidative metabolism mediated by the cytochrome P450 3A4 (CYP3A4) and 3A5 (CYP3A5) enzymes. nih.govnih.govpharmgkb.orgaacrjournals.org This pathway leads to the formation of several pharmacologically less active or inactive metabolites. nih.gov The main oxidative metabolites identified are 7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino]-carbonyloxycamptothecin (APC) and 7-ethyl-10-[4-(1-piperidino)-1-amino]carbonyloxycamptothecin (NPC). pharmgkb.orgaacrjournals.orgaacrjournals.org

This oxidative pathway essentially competes with the carboxylesterase-mediated activation to SN-38. nih.govpharmgkb.org Interestingly, the metabolite NPC can be further metabolized by carboxylesterases to form SN-38, providing an alternative, indirect route to the active compound. pharmgkb.orgaacrjournals.org The balance between these metabolic pathways—activation by CES versus oxidation by CYP3A—is a critical factor in determining the systemic exposure to the active SN-38. pharmgkb.org

Preclinical Pharmacokinetic Characteristics

The pharmacokinetic properties of SN-38, including its absorption, distribution, and elimination, have been characterized in various preclinical models. A significant challenge for the clinical development of SN-38 as a standalone agent has been its poor aqueous solubility. nih.govfrontiersin.orgnih.gov

Absorption and Distribution Studies

Due to its poor solubility, SN-38's direct administration is limited. nih.govnih.gov Much of the preclinical pharmacokinetic data comes from studies of irinotecan administration or from novel formulations designed to improve SN-38's solubility, such as liposome-entrapped SN-38 (LE-SN38). nih.goviiarjournals.org

Studies in mice and beagle dogs using LE-SN38 have provided insights into its distribution. nih.goviiarjournals.orgresearchgate.net In mice, the volume of distribution at steady state (VdSS) was found to be 2.55 L/kg. nih.goviiarjournals.orgresearchgate.net In dogs, the VdSS ranged from 1.69 to 5.01 L/kg. nih.goviiarjournals.orgresearchgate.net Further studies using multicellular tumor spheroids (MCTS) demonstrated that SN-38 shows time-dependent permeability, eventually accumulating in the core of the spheroids after 24 hours of treatment. nih.gov The concentration of SN-38 was found to be more abundant in the outer, proliferating regions of the tumor spheroids. nih.gov

Table 1: Preclinical Pharmacokinetic Parameters of SN-38 (from LE-SN38 formulation)

| Species | Elimination Half-life (t½) | Volume of Distribution (VdSS) |

|---|---|---|

| Mouse | 6.38 h | 2.55 L/kg |

Data sourced from studies on liposome-entrapped SN-38 (LE-SN38). nih.goviiarjournals.orgresearchgate.net

Elimination Routes and Metabolite Profiles

Following its formation and potential therapeutic action, SN-38 and its metabolites are cleared from the body through several routes. The primary elimination pathway for SN-38 is through biliary excretion after its glucuronidation to the inactive SN-38G. wikipedia.orgaacrjournals.org Both SN-38 and SN-38G are secreted into the bile and subsequently enter the intestines for elimination. wikipedia.org

In the intestinal lumen, a portion of the inactive SN-38G can be converted back to the active SN-38 by bacterial β-glucuronidases, a process that can contribute to local gastrointestinal exposure. pharmgkb.org

Urinary excretion is a less significant route for the parent compound. Studies have shown that only a very small percentage (0.18–0.43%) of administered irinotecan is detected as SN-38 in the urine within 24 hours. core.ac.uk In contrast, the more water-soluble SN-38G is excreted more readily by the kidneys. core.ac.uk The main compounds detected in plasma and excreta following irinotecan administration are the parent drug, SN-38, SN-38G, and the oxidative metabolite APC. core.ac.ukaacrjournals.org

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| 7-Ethyl-10-hydroxycamptothecin | SN-38 |

| 7-Ethyl-d3-camptothecin | - |

| Irinotecan | CPT-11 |

| 7-Ethyl-10-hydroxycamptothecin glucuronide | SN-38G |

| 7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino]-carbonyloxycamptothecin | APC |

| 7-ethyl-10-[4-(1-piperidino)-1-amino]carbonyloxycamptothecin | NPC |

| Camptothecin (B557342) | CPT |

| Topotecan (B1662842) | - |

| 10-Hydroxycamptothecin | - |

| Vorinostat (B1683920) | SAHA |

Plasma Protein Binding Dynamics

The interaction between a drug and plasma proteins is a critical determinant of its pharmacokinetic profile, influencing its distribution, availability to target tissues, and elimination half-life. nih.gov Drugs in circulation can exist in two states: bound to plasma proteins or unbound (free). nih.gov Only the free fraction of the drug is pharmacologically active and able to diffuse from the vasculature to target sites to exert its biological effect. nih.gov

For camptothecin derivatives, plasma protein binding significantly affects their pharmacokinetics. nih.gov Generally, acidic compounds tend to bind to albumin, which is the most abundant protein in plasma, while basic compounds often bind to α1-acid glycoprotein (B1211001) and lipoproteins. nih.gov The extent of binding is influenced by the drug's physicochemical properties, particularly its lipophilicity. nih.gov Small variations in the percentage of protein binding can lead to substantial changes in the concentration of the free drug; for instance, a shift in binding from 99% to 98% doubles the amount of available drug in the plasma. nih.gov

In the case of this compound, the presence of the ethyl group at the 7-position introduces a lipophilic character that would be expected to influence its affinity for plasma proteins. While specific binding data for the deuterated form is not extensively detailed in the literature, the principles of pharmacokinetics suggest that this structural feature would facilitate binding to proteins like albumin. This binding is reversible and dynamic, creating a circulating reservoir of the compound that can modulate its half-life and therapeutic index. nih.gov

| Factor | Influence on Plasma Protein Binding (PPB) | Relevance to this compound |

|---|---|---|

| Lipophilicity | Higher lipophilicity generally increases binding to plasma proteins like albumin. nih.gov | The 7-ethyl group enhances lipophilicity compared to unsubstituted camptothecin, likely promoting higher PPB. |

| Drug Concentration | Binding sites on proteins are saturable; at high concentrations, the free fraction may increase. | The concentration of free this compound would be dependent on the administered dose and binding site saturation. |

| Plasma Protein Concentration | Conditions that alter plasma protein levels (e.g., liver disease) can change the free fraction of a drug. nih.gov | The pharmacokinetic profile could vary in preclinical models with different health statuses affecting protein levels. |

| Affinity for Binding Sites | The specific chemical structure determines the strength of the interaction with protein binding sites. nih.gov | The planar pentacyclic structure of the camptothecin core combined with the 7-ethyl group defines its binding affinity. researchgate.net |

Application of Deuterium (B1214612) Labeling in Metabolic and Pharmacokinetic Research

Deuterium (²H), a stable, heavy isotope of hydrogen, serves as an invaluable tool in pharmaceutical research. wikipedia.org Replacing hydrogen with deuterium in a drug molecule, a process known as deuteration, creates a compound that is chemically similar in size and shape but has a greater mass. wikipedia.org This mass difference is the foundation for its application in metabolic and pharmacokinetic studies. wikipedia.org

Tracing Metabolic Pathways

Isotopic labeling is a powerful technique for elucidating complex metabolic networks. researchgate.netnih.gov In the context of camptothecin research, deuterium-labeled precursors have been used to track the intricate biosynthetic pathways of the parent alkaloid in plants like Camptotheca acuminata and Ophiorrhiza pumila. nih.govnih.gov For example, feeding experiments using deuterium-labeled tryptophan allow researchers to follow the incorporation of the label into downstream intermediates and the final camptothecin product, thereby identifying novel metabolites and clarifying enzymatic steps. nih.govnih.gov

In preclinical pharmacokinetic studies, this compound serves a different but equally critical role. It is primarily used as an ideal internal standard for quantitative analysis using mass spectrometry. When analyzing biological samples (e.g., plasma, tissue), a known quantity of this compound is added. Because it co-elutes with the non-deuterated analyte but is distinguishable by its higher mass (+3 Da), it allows for precise and accurate quantification of the parent compound and its metabolites, correcting for any sample loss during extraction and analysis. scbt.com

| Application | Methodology | Purpose | Example |

|---|---|---|---|

| Biosynthetic Pathway Elucidation | Administration of a deuterated precursor to a biological system (e.g., plant). nih.govnih.gov | To identify and confirm the sequence of intermediates in a natural product's metabolic pathway. nih.gov | Using d5-tryptophan to trace the formation of camptothecin in O. pumila. nih.gov |

| Pharmacokinetic Analysis | Use of a deuterated drug analogue as an internal standard in mass spectrometry. | To accurately quantify the concentration of the non-deuterated drug and its metabolites in biological samples. | Employing this compound to measure levels of 7-Ethyl-camptothecin in mouse plasma. |

Investigating Metabolic Stability and Half-Life

A key application of deuterium labeling is to modify a drug's metabolic profile. wikipedia.org The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. wikipedia.orgwikipedia.org Consequently, breaking a C-D bond requires more energy, and reactions involving the cleavage of this bond proceed at a slower rate. wikipedia.org This phenomenon is known as the kinetic isotope effect (KIE). wikipedia.orgwikipedia.org

By strategically placing deuterium atoms at sites on the molecule that are susceptible to metabolic attack by enzymes (e.g., cytochrome P450s), the rate of metabolism can be significantly reduced. wikipedia.org This "metabolic switching" can lead to:

Increased Metabolic Stability: The compound is broken down more slowly.

Longer Half-Life: The drug remains in the circulation for an extended period. wikipedia.org The plasma concentration of CPT-11, a related camptothecin derivative, decreases with a biological half-life of 0.8 to 1.1 hours in mice, while its active metabolite SN-38 has a longer half-life of about 2 hours. nih.gov Altering these rates through deuteration is a key area of investigation.

| Pharmacokinetic Parameter | Non-Deuterated Compound (Conceptual) | Deuterated Compound (Conceptual) | Rationale |

|---|---|---|---|

| Rate of Metabolism | Standard Rate | Slower | The C-D bond is stronger and cleaved more slowly by metabolic enzymes than the C-H bond. wikipedia.org |

| Metabolic Stability | Lower | Higher | Reduced rate of metabolic breakdown. wikipedia.org |

| Plasma Half-Life (t½) | Shorter | Longer | Slower metabolism leads to slower elimination from the body. wikipedia.org |

| Drug Exposure (AUC) | Lower | Higher | The compound remains in circulation at higher concentrations for a longer duration. |

Studying Deuterium Kinetic Isotope Effects

The study of the deuterium kinetic isotope effect (KIE) is fundamental to understanding reaction mechanisms, including enzyme-catalyzed drug metabolism. wikipedia.org The KIE is formally defined as the ratio of the rate constant for the reaction with the light isotope (kH) to the rate constant for the reaction with the heavy isotope (kD). wikipedia.org

KIE = kH / kD

A primary KIE is observed when the bond to the isotope is broken in the rate-determining step of the reaction. nih.gov For C-H bond cleavage, the KIE value is typically between 6 and 10, indicating that this step is significantly slower for the deuterated compound. wikipedia.org The magnitude of the KIE provides valuable information about the transition state of the reaction and confirms whether a specific C-H bond is indeed cleaved during the rate-limiting step of metabolism. nih.gov

In the context of this compound, measuring the KIE for its metabolism would provide direct evidence of the role of the 7-ethyl group as a site of metabolic attack. A large KIE value would confirm that oxidation at this position is a key metabolic pathway and that deuteration effectively slows this process. This information is crucial for designing new analogues with improved pharmacokinetic properties. wikipedia.org

| Observed KIE (kH/kD) Value | Interpretation | Implication for this compound Metabolism |

|---|---|---|

| ~ 1 | No primary KIE. | Cleavage of the C-H bond on the ethyl group is not the rate-determining step of metabolism. |

| > 2 (e.g., 6-10) | Significant primary KIE. wikipedia.org | Cleavage of the C-H bond on the ethyl group is the rate-limiting step, confirming it as a primary site of metabolic oxidation. nih.gov |

| < 1 (Inverse KIE) | A C-H bond is converted from sp2 to sp3 hybridization in the transition state. wikipedia.org | This is less common for metabolic oxidation but could indicate other complex reaction mechanisms. |

Analytical Chemistry Methodologies for Camptothecin and Its Metabolites

Chromatographic Techniques for Separation and Identification

Chromatography is a fundamental technique for separating complex mixtures into individual components. scitechnol.com For camptothecin (B557342) derivatives, liquid chromatography is the predominant method employed, offering high resolution and efficiency. scitechnol.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of camptothecin and its derivatives. nih.gov These methods typically utilize reverse-phase chromatography, where a nonpolar stationary phase is paired with a polar mobile phase.

Commonly, a C18 column is used for separation. acs.orgacs.org The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, sometimes containing formic acid to improve peak shape and ionization efficiency. nih.govacs.org Detection is frequently performed using a UV detector, with the wavelength set to capture the characteristic absorbance of the camptothecin ring structure. nih.govacs.org For instance, one method for analyzing a camptothecin analogue involved an Agilent 1200 HPLC system with a Diamonsil C18 column, using a gradient elution of acetonitrile with 0.1% formic acid and water, with detection at 254 nm. acs.orgacs.org While specific methods for 7-Ethyl-d3-camptothecin are not extensively detailed in isolation, its structural similarity to other camptothecins means these HPLC conditions are directly applicable, particularly when it serves as an internal standard. synzeal.comselleckchem.com

Table 1: Example HPLC Parameters for Camptothecin Analog Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | Agilent 1200 HPLC | acs.orgacs.org |

| Column | Diamonsil C18 (250 mm × 4.6 mm) | acs.orgacs.org |

| Mobile Phase | Acetonitrile (containing 0.1% formic acid) and Water (containing 0.1% formic acid) | acs.org |

| Elution | Gradient | acs.orgacs.org |

| Detection | UV at 254 nm | acs.orgacs.org |

| Column Temperature | Room Temperature | acs.orgacs.org |

For highly sensitive and specific quantitative analysis, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). rsc.org This hyphenated technique combines the separation power of liquid chromatography with the mass-analyzing capability of mass spectrometry, making it ideal for measuring low concentrations of drugs and their metabolites in biological fluids. rsc.orglongdom.org

In the context of camptothecin analysis, LC-MS/MS methods are developed for the simultaneous quantification of the parent drug and its key metabolites. researchgate.netresearchgate.net The use of a stable isotope-labeled internal standard, such as this compound, is critical in these assays. researchgate.net Because the internal standard has nearly identical chemical and physical properties to the analyte but a different mass, it can correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the measurement. unil.ch

These methods typically employ electrospray ionization (ESI) in the positive ion mode. researchgate.net Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For example, a validated LC-MS/MS method for sinotecan and its metabolite used d3-SN38 as an internal standard, monitoring the transition m/z 396→m/z 352 for quantification. researchgate.net A similar principle would apply to this compound, where its unique mass transition would be used for detection and quantification. scbt.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) Methodologies

Development and Validation of Bioanalytical Methods

The development and validation of bioanalytical methods are essential to ensure the reliability and reproducibility of results, particularly for studies submitted to regulatory authorities. rfppl.co.innih.gov This process involves a series of experiments to demonstrate that the method is suitable for its intended purpose. rfppl.co.inscience.gov

A calibration curve is established to determine the relationship between the instrument response and the known concentration of the analyte. researchgate.net For quantitative methods, a series of standards with known concentrations are analyzed, and the response is plotted against the concentration. The linearity of this curve is assessed over a specified concentration range. google.com

For camptothecin and its derivatives, calibration curves are typically linear over a range relevant to the expected concentrations in biological samples. d-nb.info For example, a study on camptothecin demonstrated linearity in the concentration range of 2–70 μg/ml, with a correlation coefficient (R²) of 0.9987, indicating a strong linear relationship. researchgate.netd-nb.inforesearchgate.net The acceptance criterion for linearity is generally an R² value of 0.99 or greater.

Table 2: Example of Calibration Curve Parameters for Camptothecin

| Parameter | Value | Reference |

|---|---|---|

| Linearity Range | 2–70 μg/ml | d-nb.inforesearchgate.net |

| Correlation Coefficient (R²) | 0.9987 | researchgate.netd-nb.info |

| Slope | 0.02109 | researchgate.netd-nb.info |

| Y-intercept | 0.0155 | researchgate.netd-nb.info |

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by the analytical method. d-nb.infonih.gov The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. d-nb.infomtc-usa.com

These limits are crucial for determining the sensitivity of the method. They can be calculated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. d-nb.infomtc-usa.com In one validated method for camptothecin, the LOD and LOQ were found to be 0.0524 μg/ml and 0.1614 μg/ml, respectively. d-nb.inforesearchgate.net For a more sensitive LC-MS/MS method for camptothecin and 10-hydroxycamptothecin, the LODs were 4.0 ng/mL and 7.0 ng/mL, respectively. researchgate.net

Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements. nih.gov Both are typically evaluated at multiple concentration levels (low, medium, and high) by analyzing quality control (QC) samples. nih.gov

Precision is assessed through repeatability (intra-assay precision) and intermediate precision (inter-assay precision), with results expressed as the relative standard deviation (%RSD). nih.govd-nb.info For bioanalytical methods, the %RSD should generally not exceed 15% (or 20% at the LOQ). researchgate.net Accuracy is expressed as the percentage of the nominal concentration, with acceptance criteria typically within ±15% (or ±20% at the LOQ). researchgate.net A study on sinotecan reported intra- and inter-day precision with RSD <13.8% and accuracy values ranging from -5.3% to 2.4%. researchgate.net

Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. science.gov

Table 3: Example of Method Validation Parameters for a Camptothecin Analog

| Validation Parameter | Concentration Levels | Acceptance Criteria | Reported Result Example | Reference |

|---|---|---|---|---|

| Intra-day Precision (%RSD) | Low, Medium, High QC | ≤15% | <13.8% | researchgate.net |

| Inter-day Precision (%RSD) | Low, Medium, High QC | ≤15% | <13.8% | researchgate.net |

| Accuracy (% Bias) | Low, Medium, High QC | ±15% | -5.3% to 2.4% | researchgate.net |

Determination of Limits of Detection (LOD) and Quantification (LOQ)

Utilization of this compound as an Internal Standard in Mass Spectrometry

This compound is a deuterated form of 7-Ethylcamptothecin (B193279), which is structurally related to SN-38, the active metabolite of the anticancer drug irinotecan (B1672180). caymanchem.comnih.gov The strategic incorporation of three deuterium (B1214612) atoms creates a stable, heavier version of the molecule. This isotopic labeling makes it an invaluable tool in analytical chemistry, specifically as an internal standard for quantitative analysis using mass spectrometry (MS). caymanchem.com It is intended for use as an internal standard for the quantification of SN-38 by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com

Principles of Isotopic Internal Standard Quantification

The fundamental principle behind using a stable isotope-labeled internal standard (SIL-IS) like this compound is known as isotope dilution mass spectrometry (IDMS). creative-proteomics.com This technique is considered a gold standard for achieving high accuracy and precision in quantitative analysis. creative-proteomics.comchiron.no

The core idea is that a SIL-IS is chemically and physically almost identical to the non-labeled analyte of interest. lgcstandards.com Because of this, it behaves in a nearly identical manner during every stage of the analytical process, including sample extraction, cleanup, chromatography, and ionization within the mass spectrometer. lgcstandards.comscispace.com Any loss of analyte during sample preparation or fluctuations in instrument signal will affect both the analyte and the SIL-IS to the same degree. chiron.no